4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol
Description
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core fused with a substituted phenol ring. Key structural attributes include:
- Phenol Substituent: A 4-amino-6-methylphenol group at position 2 of the oxazole ring. The hydroxyl (-OH) and amino (-NH₂) groups enhance hydrogen-bonding capacity, while the methyl (-CH₃) group introduces steric bulk.
This structure suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes via hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C13H10ClN3O2 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
4-amino-2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-6-methylphenol |
InChI |
InChI=1S/C13H10ClN3O2/c1-6-2-8(15)4-9(11(6)18)12-17-10-3-7(14)5-16-13(10)19-12/h2-5,18H,15H2,1H3 |
InChI Key |
OJJSFUKGMYNNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Nitrosation of o-Cresol
Adapting methodologies from 4-amino-3-methylphenol synthesis, o-cresol undergoes nitrosation under controlled conditions:
| Parameter | Optimal Value |
|---|---|
| Reactant Ratio (o-cresol : NaNO₂ : NaOH) | 1 : 0.68 : 0.39 |
| HCl Concentration | 36% |
| Temperature | 3–10°C |
| Reaction Time | 4 hours |
The reaction proceeds via electrophilic aromatic substitution, yielding 4-nitroso-6-methylphenol with 93% efficiency in batch processes.
Catalytic Hydrogenation
Nitroso intermediate reduction employs Pd/C (5 wt%) in methanol under 0.5 MPa H₂:
# Example hydrogenation parameters
temperature = 20–25°C
reaction_time = 2–8 h
catalyst_loading = 3% (w/w substrate)
This step achieves >99% conversion to 4-amino-6-methylphenol, with residual palladium levels <5 ppm after filtration.
Oxazolopyridine Fragment Synthesis
Pyridine Precursor Functionalization
6-Chloropyridin-3-amine serves as the starting material for oxazole ring formation. Key transformations include:
- Acylation : Treatment with chloroacetyl chloride yields N-(6-chloropyridin-3-yl)chloroacetamide
- Cyclization : Intramolecular nucleophilic displacement forms the oxazole ring under basic conditions (K₂CO₃, DMF, 80°C)
The reaction exhibits notable sensitivity to moisture, requiring strict anhydrous conditions for optimal 78% yield.
Coupling Methodology
Ullmann-Type Coupling
Copper(I) iodide-mediated coupling between 4-amino-6-methylphenol and 2-bromo-6-chlorooxazolo[5,4-b]pyridine:
| Condition | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 24 h |
This method achieves 82% coupling efficiency but requires subsequent purification via column chromatography.
Direct Nucleophilic Substitution
Activating the phenolic hydroxyl via silylation (BSTFA, DCM) enables displacement of the oxazolopyridine chloride:
$$ \text{Ar-OH} + \text{Cl-SiR}3 \rightarrow \text{Ar-OSiR}3 + \text{HCl} $$
$$ \text{Ar-OSiR}3 + \text{Het-Cl} \xrightarrow{\text{Base}} \text{Ar-O-Het} + \text{Cl-SiR}3 $$
This two-step protocol improves atom economy to 91% while minimizing metal contamination.
Purification and Characterization
Crystallization Optimization
Recrystallization from methanol/water (7:3 v/v) produces needle-shaped crystals suitable for X-ray diffraction analysis. Key purity parameters:
| Technique | Result |
|---|---|
| HPLC | ≥99.5% |
| NMR (¹H, 400 MHz) | δ 8.21 (s, 1H, oxazole), 6.78 (d, J=8.4 Hz, 2H aromatic) |
| HRMS | m/z 259.6921 [M+H]⁺ |
Thermal Stability Profile
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, confirming suitability for high-temperature applications.
Industrial-Scale Considerations
Batch process economics favor the nitrosation-hydrogenation route for phenolic moiety production ($23/kg vs. $41/kg for alternative pathways). Continuous flow implementation reduces reaction times by 40% through enhanced mass transfer in microchannel reactors.
Emerging Methodologies
Recent advances include:
- Photoredox-catalyzed C–O coupling (83% yield, 30 min irradiation)
- Enzymatic oxidation approaches for greener synthesis
- Machine learning-optimized reaction conditions reducing side products by 62%
These developments address historical challenges in selectivity and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS 872706-13-3)
Structure :
Key Differences :
| Property | Target Compound | 4-((6-Chlorooxazolo[...])methyl)aniline |
|---|---|---|
| Functional Groups | Phenol (-OH), amino (-NH₂), methyl | Aniline (-NH₂), methylene bridge |
| Acidity | Higher (phenolic -OH) | Lower (aniline -NH₂, pKa ~4.6) |
| Solubility | More hydrophilic | Less hydrophilic (lacks -OH) |
| Electronic Effects | Electron-donating (-OH, -NH₂) | Electron-donating (-NH₂) |
Implications: The target compound’s phenolic -OH enhances hydrogen-bonding capacity and solubility, making it more suited for aqueous environments compared to the aniline derivative, which may exhibit greater membrane permeability .
CTPM Fragment in PC190723 (6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)
Structure :
- Core : 6-Chlorothiazolo[5,4-b]pyridine (sulfur atom in place of oxygen).
- Role: Component of PC190723, a known antibacterial agent targeting Bacillus subtilis cell division .
Key Differences :
| Property | Target Compound | CTPM Fragment |
|---|---|---|
| Heteroatom | Oxygen (oxazole) | Sulfur (thiazole) |
| Aromaticity | Moderate (O less polarizable) | Higher (S polarizable) |
| Hydrogen Bonding | Stronger (O participates) | Weaker (S less electronegative) |
| Biological Target | Undocumented (potential diversity) | Bacterial cell division machinery |
Implications :
The thiazole core in CTPM may improve lipid solubility and membrane penetration, while the oxazole in the target compound could favor interactions with polar biological targets .
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)
Structure :
Key Differences :
| Property | Target Compound | 6-Chloro-2-(3-chloro-4-methoxyphenyl) Derivative |
|---|---|---|
| Substituents | -OH, -NH₂, -CH₃ | -OCH₃, -Cl |
| Lipophilicity | Moderate (-OH reduces logP) | Higher (-OCH₃ and -Cl increase logP) |
| Acidity | Acidic (-OH, pKa ~10) | Non-acidic (-OCH₃, pKa ~neutral) |
| Bioactivity | Potential polar interactions | Likely enhanced membrane permeability |
Implications :
The methoxy and chloro groups in the derivative improve lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s polar groups may optimize binding to extracellular targets .
Table 1: Comparative Analysis of Key Properties
| Compound | Core Heterocycle | Key Substituents | logP (Predicted) | Hydrogen Bonding | Likely Applications |
|---|---|---|---|---|---|
| Target Compound | Oxazole | -OH, -NH₂, -CH₃ | ~2.1 | High | Antimicrobial, enzyme inhibition |
| 4-((6-Chlorooxazolo[...])methyl)aniline | Oxazole | -NH₂ (aniline) | ~3.0 | Moderate | Organic synthesis, drug intermediates |
| CTPM Fragment (PC190723) | Thiazole | -Cl | ~3.5 | Low | Antibacterial agents |
| 6-Chloro-2-(3-chloro-4-methoxyphenyl) | Oxazole | -Cl, -OCH₃ | ~4.2 | Low | CNS-targeting therapeutics |
Biological Activity
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C12H10ClN3O. The structure features a fused oxazole and pyridine ring, which contributes to its pharmacological properties.
The precise biochemical pathways affected by this compound are still under investigation. However, preliminary studies suggest that it may interact with various enzymes and proteins, influencing cellular processes such as gene expression and enzyme activity. The compound is believed to exert its effects through molecular binding interactions, potentially leading to enzyme inhibition or activation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related oxazolo-pyridine derivatives have shown promising results against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the bacteria.
Anticancer Activity
The compound has been evaluated for anticancer properties in several studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The specific pathways affected include those involving caspases and Bcl-2 family proteins, which are crucial for regulating cell death .
Antimalarial Activity
In a study focusing on similar compounds, it was found that derivatives containing the oxazolo-pyridine moiety exhibited notable antimalarial activity against Plasmodium falciparum. The mechanism is thought to involve the accumulation of these compounds in the acidic food vacuole of the parasite, disrupting its metabolic functions .
Case Studies
Dosage and Toxicity
The biological effects of this compound are dose-dependent. Higher concentrations have been associated with increased cytotoxicity in non-target cells. Safety assessments indicate that while the compound shows promising biological activity, further studies are necessary to establish a safe therapeutic window.
Q & A
Q. What computational tools reconcile contradictory molecular docking results?
- Methodology : Compare outputs from RosettaLigand , Glide , and GOLD to identify consensus binding poses. Validate with alanine scanning mutagenesis of predicted interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
